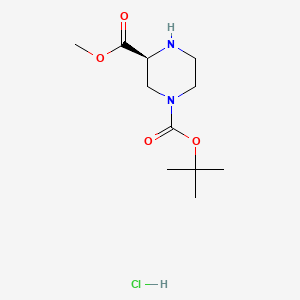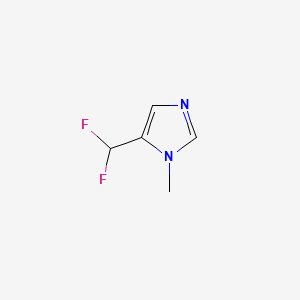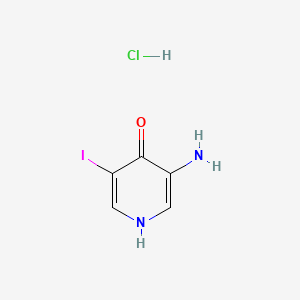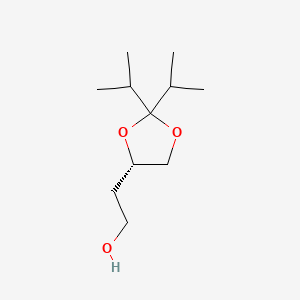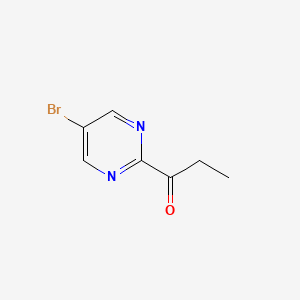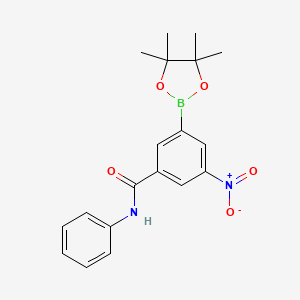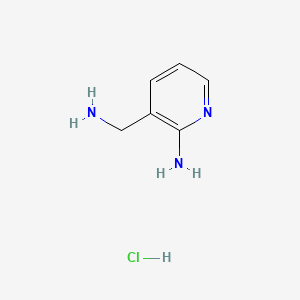![molecular formula C14H13N3O4S B596154 Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 1253791-05-7](/img/structure/B596154.png)
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis Approaches and Derivative Formation
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate and its derivatives are synthesized through various chemical reactions, involving key compounds and synthons for producing fused polyheterocyclic systems. Bakhite, Al‐Sehemi, and Yamada (2005) detail the preparation of related compounds starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to the formation of tetrahydropyridothienopyrimidine derivatives. Similarly, Youssef et al. (2011) describe the hydrolysis of a related compound followed by cyclization, forming derivatives with significant biocidal properties against bacteria and fungi. Kumar and Mashelker (2007) also highlight the synthesis of novel compounds containing the pyridopyrimidine moiety, which are expected to show hypertensive activity (Bakhite, Al‐Sehemi, & Yamada, 2005); (Youssef, Abbady, Ahmed, & Omar, 2011); (Kumar & Mashelker, 2007).
Spatial Structure and X-ray Diffraction Analysis
Украинец, Гриневич, and Алексеева (2017) developed an effective method to obtain a specific ethyl ester of interest as a basis for synthesizing new potentially bioactive derivatives, and studied its spatial structure using x-ray diffraction analysis (Украинец, Гриневич, & Алексеева, 2017).
Biological Activity and Potential Applications
Antimicrobial Properties
Several studies have explored the antimicrobial properties of derivatives of the compound. Farag, Kheder, and Mabkhot (2008) reported the antimicrobial evaluation of synthesized pyrimidine derivatives, revealing significant biocidal properties. Vlasov, Chernykh, and Osolodchenko (2015) also synthesized derivatives showing moderate antimicrobial properties, with some exhibiting high inhibitory activity against Candida albicans fungi growth (Farag, Kheder, & Mabkhot, 2008); (Vlasov, Chernykh, & Osolodchenko, 2015).
特性
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanyl-7-oxo-8-prop-2-ynylpyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-4-6-17-11-8(7-15-14(16-11)22-3)10(18)9(12(17)19)13(20)21-5-2/h1,7,18H,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGSZJXCMQLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC#C)SC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
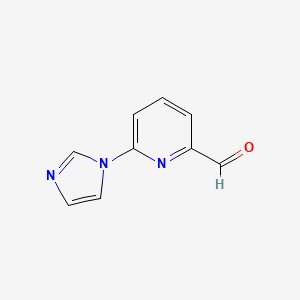
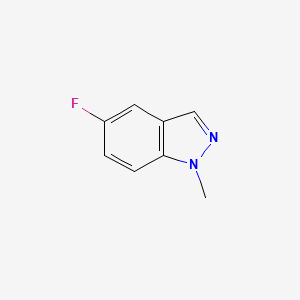
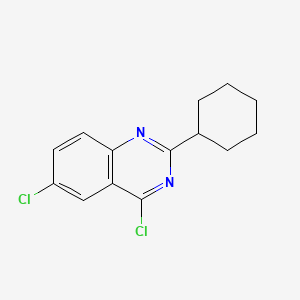
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
